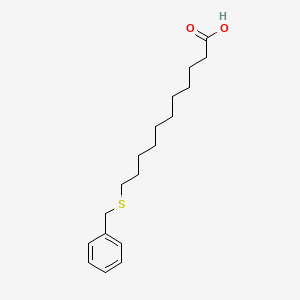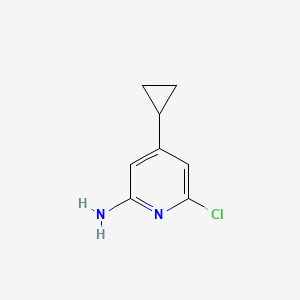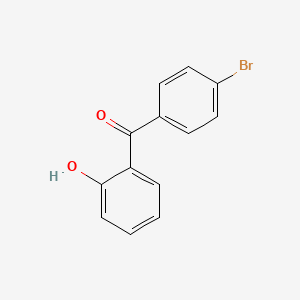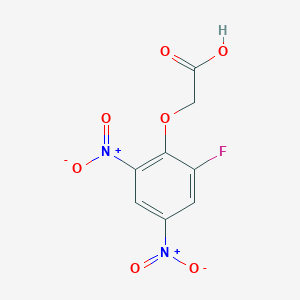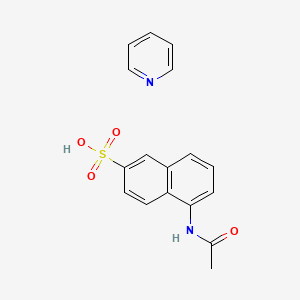
5-acetamidonaphthalene-2-sulfonic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetamidonaphthalene-2-sulfonic acid;pyridine is a compound that combines the structural features of both naphthalene and pyridine Naphthalene is a polycyclic aromatic hydrocarbon, while pyridine is a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamidonaphthalene-2-sulfonic acid;pyridine typically involves the following steps:
Nitration of Naphthalene: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Acetylation: The amino group is acetylated to form 5-acetamidonaphthalene.
Sulfonation: The naphthalene ring is sulfonated to introduce the sulfonic acid group, resulting in 5-acetamidonaphthalene-2-sulfonic acid.
Pyridine Introduction: Pyridine is introduced through a coupling reaction to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, acetylation, and sulfonation processes, followed by purification steps to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
5-acetamidonaphthalene-2-sulfonic acid;pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can target specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-acetamidonaphthalene-2-sulfonic acid;pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-acetamidonaphthalene-2-sulfonic acid;pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities with 5-acetamidonaphthalene-2-sulfonic acid.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine are structurally related to the pyridine moiety.
Uniqueness
5-acetamidonaphthalene-2-sulfonic acid;pyridine is unique due to its combined structural features of naphthalene and pyridine, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
49721-32-6 |
|---|---|
Molecular Formula |
C17H16N2O4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-acetamidonaphthalene-2-sulfonic acid;pyridine |
InChI |
InChI=1S/C12H11NO4S.C5H5N/c1-8(14)13-12-4-2-3-9-7-10(18(15,16)17)5-6-11(9)12;1-2-4-6-5-3-1/h2-7H,1H3,(H,13,14)(H,15,16,17);1-5H |
InChI Key |
YRRWBXDZQLAXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC(=C2)S(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B13996859.png)
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)


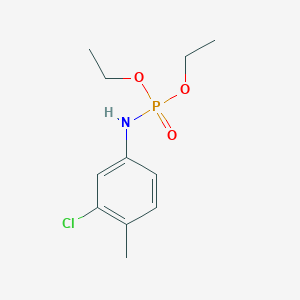
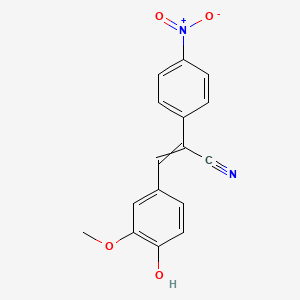
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
